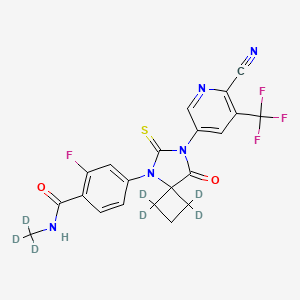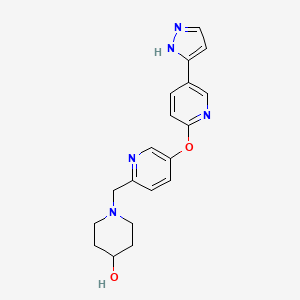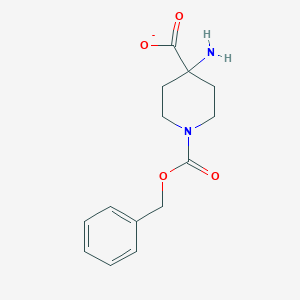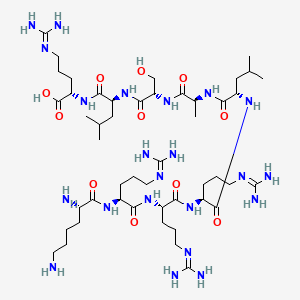
S6K Substrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The S6K Substrate is a peptide sequence derived from the human 40S ribosomal protein S6. This substrate is utilized by various active protein kinases, including but not limited to CLK2, MRCKalpha, MRCKbeta, p70S6K, ROCK1, ROCK2, RSK1, RSK3, PIM1, and PIM2 . The sequence of the this compound is Lys-Arg-Arg-Arg-Leu-Ala-Ser-Leu-Arg .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The S6K Substrate is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s alpha-amino group.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of the this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is typically lyophilized to ensure stability and ease of storage .
Analyse Des Réactions Chimiques
Types of Reactions
The S6K Substrate undergoes phosphorylation reactions, where specific serine or threonine residues are phosphorylated by protein kinases. This modification is crucial for the substrate’s role in signal transduction pathways .
Common Reagents and Conditions
Reagents: Adenosine triphosphate (ATP) is commonly used as the phosphate donor in phosphorylation reactions.
Conditions: These reactions typically occur in buffered solutions at physiological pH and temperature.
Major Products
The primary product of these reactions is the phosphorylated form of the this compound, which can then participate in various cellular processes .
Applications De Recherche Scientifique
The S6K Substrate is widely used in scientific research due to its role in various cellular processes:
Mécanisme D'action
The S6K Substrate exerts its effects through phosphorylation by specific protein kinases. This phosphorylation event triggers downstream signaling pathways that regulate various cellular functions, including protein synthesis, cell growth, and metabolism . The molecular targets of the this compound include ribosomal protein S6 and other components of the translational machinery .
Comparaison Avec Des Composés Similaires
Similar Compounds
RSK Substrate: Another peptide substrate used by ribosomal S6 kinases.
Akt Substrate: Utilized by protein kinase B (Akt) in similar phosphorylation reactions.
Uniqueness
The S6K Substrate is unique due to its specific sequence derived from the human 40S ribosomal protein S6, making it particularly suitable for studying the activity of S6 kinases .
Propriétés
Formule moléculaire |
C48H94N22O11 |
|---|---|
Poids moléculaire |
1155.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C48H94N22O11/c1-25(2)22-33(41(77)63-27(5)36(72)70-35(24-71)43(79)69-34(23-26(3)4)42(78)67-32(44(80)81)16-11-21-62-48(57)58)68-40(76)31(15-10-20-61-47(55)56)66-39(75)30(14-9-19-60-46(53)54)65-38(74)29(13-8-18-59-45(51)52)64-37(73)28(50)12-6-7-17-49/h25-35,71H,6-24,49-50H2,1-5H3,(H,63,77)(H,64,73)(H,65,74)(H,66,75)(H,67,78)(H,68,76)(H,69,79)(H,70,72)(H,80,81)(H4,51,52,59)(H4,53,54,60)(H4,55,56,61)(H4,57,58,62)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Clé InChI |
ZEWMGFRMZSJVJX-AGQURRGHSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-N-[4-[[(2R)-4-[4-[7-[[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoyl]piperazin-1-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carboxamide](/img/structure/B12366606.png)
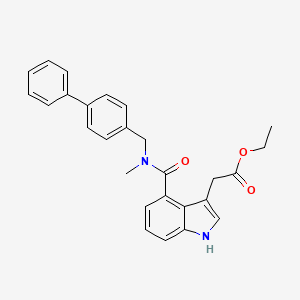
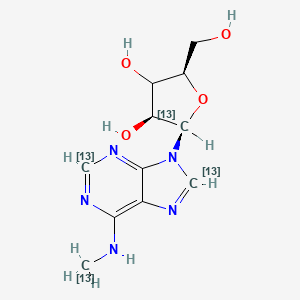
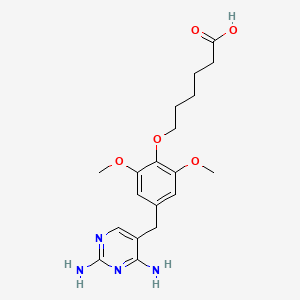
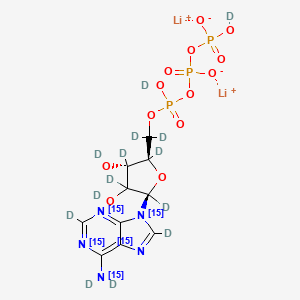

![rac-N-{3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B12366652.png)
![(2S,3R,4S,5S,6R)-2-[4-[(1S,2R)-1,3-dihydroxy-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propyl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12366655.png)
